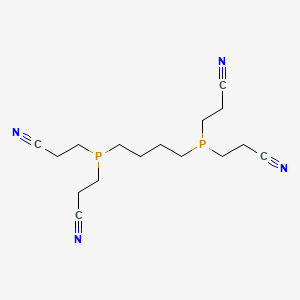
Phosphine, P,P'-tetramethylenebis(bis(2-cyanoethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethylenebis[bis(2-cyanoethyl)phosphine] is a chemical compound with the molecular formula C16H24N4P2. It is known for its unique structure, which includes two cyanoethyl groups attached to a phosphine core. This compound is used in various scientific and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetramethylenebis[bis(2-cyanoethyl)phosphine] can be synthesized through a multi-step process involving the reaction of phosphine with cyanoethyl compounds. The typical synthetic route involves the reaction of tetramethylene with bis(2-cyanoethyl)phosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
In industrial settings, the production of Tetramethylenebis[bis(2-cyanoethyl)phosphine] involves large-scale reactors and precise control of reaction parameters. The process is optimized for high yield and purity, often involving continuous monitoring and adjustment of temperature, pressure, and reactant concentrations. The final product is typically purified through distillation or recrystallization to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Tetramethylenebis[bis(2-cyanoethyl)phosphine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The cyanoethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products have various applications in chemical synthesis and industrial processes .
Scientific Research Applications
Tetramethylenebis[bis(2-cyanoethyl)phosphine] has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands and catalysts.
Biology: The compound is used in biochemical studies to investigate the role of phosphine compounds in biological systems.
Mechanism of Action
The mechanism of action of Tetramethylenebis[bis(2-cyanoethyl)phosphine] involves its interaction with molecular targets through its phosphine and cyanoethyl groups. These interactions can lead to the formation of stable complexes with metals and other compounds, which can then participate in various chemical reactions. The pathways involved often include coordination chemistry and redox reactions .
Comparison with Similar Compounds
Similar Compounds
- Bis(2-cyanoethyl)phosphine
- Tetramethylenebis[bis(2-cyanoethyl)phosphine oxide]
- Bis(2-cyanoethyl)phosphine oxide
Uniqueness
Tetramethylenebis[bis(2-cyanoethyl)phosphine] is unique due to its specific structure, which provides distinct reactivity and stability compared to other similar compounds. Its ability to form stable complexes and undergo various chemical reactions makes it valuable in both research and industrial applications .
Properties
CAS No. |
74038-26-9 |
|---|---|
Molecular Formula |
C16H24N4P2 |
Molecular Weight |
334.34 g/mol |
IUPAC Name |
3-[4-[bis(2-cyanoethyl)phosphanyl]butyl-(2-cyanoethyl)phosphanyl]propanenitrile |
InChI |
InChI=1S/C16H24N4P2/c17-7-3-13-21(14-4-8-18)11-1-2-12-22(15-5-9-19)16-6-10-20/h1-6,11-16H2 |
InChI Key |
NHLZQBLVODMATA-UHFFFAOYSA-N |
Canonical SMILES |
C(CCP(CCC#N)CCC#N)CP(CCC#N)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-1,2,3,5-tetrahydro-4H-imidazo[4,5-d][1,2,3]triazin-4-one](/img/structure/B13799666.png)

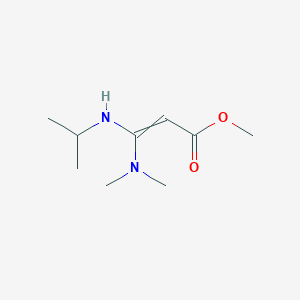
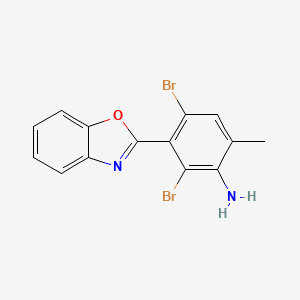
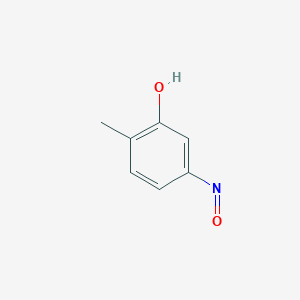
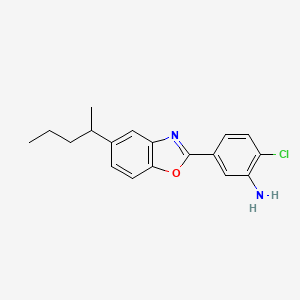
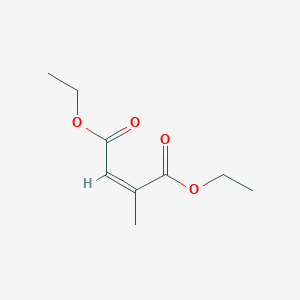

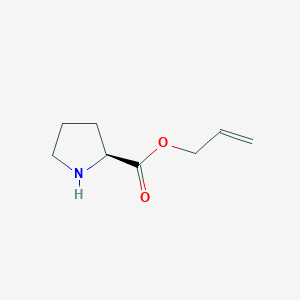
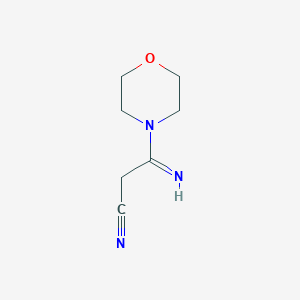
![Tetrasodium;4-[4-[2-[4-(3,4-dicarboxylatophenoxy)phenyl]propan-2-yl]phenoxy]phthalate](/img/structure/B13799727.png)
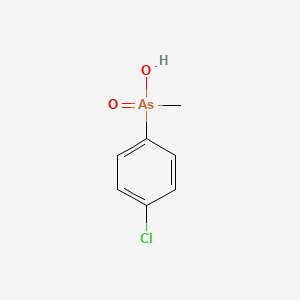
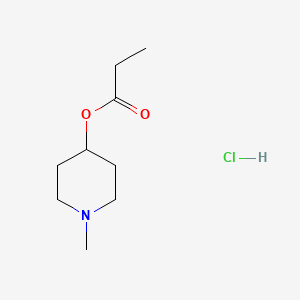
![N-[4-(4-Methylphenyl)-4-oxobutyl]acetamide](/img/structure/B13799741.png)
